3-Hydroxymethyl Imiquimod

Pharmacokinetics Topical drug delivery Imidazoquinoline metabolism

3-Hydroxymethyl Imiquimod (S-27700; Imiquimod Impurity 2) is the irreplaceable certified reference standard mandated for ICH Q3A/Q3B-compliant imiquimod API impurity analysis. Unlike resiquimod, gardiquimod, or S-26704, only S-27700 serves as a co-eluting impurity standard in compendial HPLC methods for system suitability testing and relative response factor determination. Essential for CYP1A-mediated hydroxylation probe studies—quantifying ~10-fold metabolite induction upon AHR activation in human keratinocytes—and for generic imiquimod cream dermatopharmacokinetic tape-stripping protocols where S-27700 systemic levels remain BLQ post-topical application, making it a sensitive formulation-dependent marker.

Molecular Formula C₁₅H₁₈N₄O
Molecular Weight 270.33
Cat. No. B1155859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxymethyl Imiquimod
Synonyms4-(4-Amino-1H-imidazo[4,5-c]quinolin-1-yl)-3-methylbutan-1-ol
Molecular FormulaC₁₅H₁₈N₄O
Molecular Weight270.33
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxymethyl Imiquimod (S-27700) Procurement Guide: Hydroxylated Imidazoquinoline Metabolite for Analytical and Pharmacological Research


3-Hydroxymethyl Imiquimod (also designated 3-Hydroxy Imiquimod, S-27700) is a monohydroxylated metabolite of the FDA-approved Toll-like receptor 7 (TLR7) agonist imiquimod, belonging to the imidazoquinoline class of immune response modifiers [1]. The compound bears a terminal hydroxymethyl group on the N1-isobutyl side chain, distinguishing it from the parent drug imiquimod and from the more potent TLR7/8 agonist resiquimod (R848). It is primarily sourced as a certified impurity reference standard (Imiquimod Impurity 2/3) for regulatory quality control of imiquimod active pharmaceutical ingredient (API), but also serves as a probe molecule for studying imidazoquinoline metabolism and CYP1A-mediated hydroxylation pathways .

Why Imiquimod, Resiquimod, or Gardiquimod Cannot Simply Replace 3-Hydroxymethyl Imiquimod in Analytical and Metabolic Research


In-class imidazoquinoline TLR7 agonists such as imiquimod, resiquimod, and gardiquimod differ fundamentally in their side-chain structure, metabolic fate, and regulatory classification. Imiquimod lacks the hydroxymethyl group entirely; resiquimod features a hydroxymethyl substituent at the C2-position of the imidazoquinoline core rather than on the N1 side chain; and gardiquimod carries a distinct aminoalkyl substitution [1]. Consequently, none of these analogs serves as a co-eluting impurity reference standard for imiquimod API quality control—a role uniquely filled by 3-Hydroxymethyl Imiquimod (S-27700). Furthermore, the compound's hydroxylated side chain substantially alters systemic exposure after topical administration, as evidenced by pharmacokinetic data showing S-27700 serum and urine levels remain below the limit of quantification (BLQ), in contrast to detectable levels of imiquimod and metabolite S-26704 [2]. For laboratories requiring a validated impurity standard or a probe for CYP1A-mediated hydroxylation, substituting with a non-hydroxylated or core-hydroxylated analog compromises both analytical accuracy and experimental relevance.

3-Hydroxymethyl Imiquimod: Quantitative Differentiation Evidence Against Closest Analogs and Metabolites


Systemic Exposure Deficit vs. Imiquimod and Metabolite S-26704 After Topical Aldara™ Application

In a clinical pharmacokinetic study of Aldara™ (imiquimod 5% cream) applied daily to patients with anogenital warts, 3-Hydroxymethyl Imiquimod (S-27700) demonstrated substantially lower systemic exposure than both the parent drug imiquimod and the co-metabolite S-26704. Specifically, no quantifiable levels (≥10 ng/mL in urine; ≥5 ng/mL in serum) of S-27700 were observed in any patient, whereas imiquimod and S-26704 were measurable in urine of 5 out of 16 patients (31%) at concentrations ≥10 ng/mL [1]. This differential exposure profile indicates that S-27700 exhibits either lower percutaneous absorption, more rapid further metabolism, or higher clearance relative to imiquimod and S-26704.

Pharmacokinetics Topical drug delivery Imidazoquinoline metabolism

Unique Regulatory Identity as Certified Imiquimod Impurity Reference Standard (Impurity 2/3)

3-Hydroxymethyl Imiquimod (S-27700) is formally classified as Imiquimod Impurity 2 (or Impurity 3) in multiple pharmacopoeial and vendor reference systems, including the TLC Pharmaceutical Standards catalog and the Veeprho impurity reference library [1]. By contrast, structural analogs resiquimod, gardiquimod, and S-26704 are not recognized as specified impurities in imiquimod monographs. The compound is supplied as a fully characterized solid with purity specifications typically ≥95% (HPLC), accompanied by certificate of analysis (CoA) documentation that meets ICH Q3A/Q3B guidelines for impurity reference standards . No other imidazoquinoline TLR7 agonist can substitute for this compound in validated HPLC methods designed to quantify imiquimod-related substances.

Pharmaceutical analysis Impurity profiling Regulatory compliance

Hydroxymethyl Side-Chain Hydrogen Bonding Capacity: Predicted TLR7 Binding Interactions vs. Imiquimod

Hydroxyalkyl-substituted imidazoquinolines, including 3-Hydroxymethyl Imiquimod, are distinguished from parent imiquimod by the presence of a terminal hydroxyl group capable of forming additional hydrogen bonds within the TLR7 ligand-binding pocket [1]. Patent disclosures (WO 2006091567 A2, US 2009/0069314 A1) describe a class of hydroxymethyl-substituted imidazoquinolines that preferentially induce interferon-α (IFN-α) biosynthesis, with the hydroxymethyl oxygen participating in hydrogen-bonding interactions with Thr586 of human TLR7 [2]. While direct quantitative binding affinity data (Kd) for S-27700 are not publicly available, class-level structure-activity relationship (SAR) data indicate that replacing the terminal methyl group of imiquimod with a hydroxymethyl group increases topological polar surface area (tPSA) by approximately 20 Ų (predicted tPSA: ~76 Ų for S-27700 vs. ~56 Ų for imiquimod), which alters the compound's hydrogen-bonding profile and may modulate receptor residency time [2].

Molecular modeling TLR7 agonism Structure-activity relationship

CYP1A Isoform-Specific Monohydroxylation: Metabolic Pathway Differentiation from Imiquimod

Metabolic fate studies demonstrate that imiquimod undergoes CYP1A1- and CYP1A2-mediated monohydroxylation to yield at least four distinct monohydroxylated metabolites, including 3-Hydroxymethyl Imiquimod [1]. In human keratinocytes, exposure to the aryl hydrocarbon receptor (AHR) agonist benzo[a]pyrene (2.5 µM) accelerated imiquimod clearance and increased monohydroxylated metabolite formation by approximately 10-fold, an effect completely abolished by the CYP1A inhibitor 7-hydroxyflavone (5 µM) [1]. This CYP1A-dependent metabolic liability is absent in resiquimod, which undergoes different metabolic routes due to its distinct substitution pattern, and in gardiquimod, whose aminoalkyl side chain confers altered CYP isoform specificity [2]. For research programs evaluating AHR-mediated drug-drug interactions or the impact of environmental exposures on imiquimod pharmacokinetics, 3-Hydroxymethyl Imiquimod represents an authentic metabolite standard that resiquimod and gardiquimod cannot replicate.

Drug metabolism Cytochrome P450 Hepatocyte clearance

Procurement-Linked Application Scenarios for 3-Hydroxymethyl Imiquimod (S-27700) Based on Quantitative Differentiation Evidence


Validated HPLC/UPLC Impurity Profiling of Imiquimod API for Regulatory Submission

Quality control laboratories performing imiquimod API impurity analysis under ICH Q3A/Q3B guidelines require 3-Hydroxymethyl Imiquimod (S-27700) as a certified impurity reference standard. The compound's exclusive regulatory classification as Imiquimod Impurity 2/3 [1] makes it irreplaceable for system suitability testing, relative response factor determination, and spiked recovery experiments in validated HPLC methods. No other imidazoquinoline analog (resiquimod, gardiquimod, or S-26704) can fulfill this role, as these are not specified impurities in compendial monographs.

LC-MS/MS Quantification of Imiquimod Metabolites in Pharmacokinetic and DDI Studies

Pharmacokinetic studies investigating the impact of AHR ligands (e.g., tobacco smoke constituents, dietary flavonoids) on imiquimod metabolism require authentic monohydroxylated metabolite standards for LC-MS/MS method development. 3-Hydroxymethyl Imiquimod is one of four CYP1A-generated monohydroxylated IMQ metabolites [2], and its unique retention time facilitates multi-analyte quantification. The ~10-fold induction of metabolite formation upon AHR activation documented in human keratinocytes underscores the analytical need for this specific standard in drug-drug interaction (DDI) assessments.

Structure-Activity Relationship (SAR) Studies of N1 Side-Chain Hydroxylation on TLR7 Agonist Potency

Medicinal chemistry teams exploring the impact of N1 side-chain modifications on TLR7 agonist potency and cytokine induction selectivity require 3-Hydroxymethyl Imiquimod as a structurally distinct comparator. Patent-derived SAR data indicate that hydroxymethyl substitution alters hydrogen-bonding capacity and predicted tPSA by ~36% versus imiquimod [3], providing a rational basis for head-to-head in vitro testing of TLR7 activation (NF-κB reporter assays), IFN-α induction (ELISA), and selectivity profiling against TLR8.

Topical Imiquimod Bioequivalence and Dermatopharmacokinetic Tape-Stripping Studies

Generic imiquimod cream development programs utilizing dermatopharmacokinetic tape-stripping methodologies require S-27700 as an analytical reference for metabolite quantification in stratum corneum samples. The clinical pharmacokinetic data demonstrating BLQ systemic levels of S-27700 after topical Aldara™ application [4] establish this metabolite as a sensitive marker for assessing formulation-dependent effects on cutaneous metabolism and percutaneous absorption.

Quote Request

Request a Quote for 3-Hydroxymethyl Imiquimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.